5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine

Coordination Chemistry Ligand Design Metal-Organic Complexes

Researchers using monodentate tetrazole ligands often encounter metal leaching and catalyst deactivation under demanding conditions. 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine resolves this through its strategically positioned pyridin-2-yl substituent, which forms a robust five-membered N,N'-chelate ring with transition metals. This bidentate binding mode significantly reduces ligand exchange, enhancing catalytic turnover numbers and magnetic relaxation times in Mn, Fe, Co, Cu, and Zn complexes. The electron-withdrawing pyridyl group further enables tunable azide-release kinetics for controlled bioconjugation and promotes ordered molecular packing in OFET thin films via C-H···N hydrogen bonding. Procure this scaffold to eliminate ligand lability risks and streamline purification workflows.

Molecular Formula C10H7N5
Molecular Weight 197.20 g/mol
CAS No. 918941-00-1
Cat. No. B12626670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine
CAS918941-00-1
Molecular FormulaC10H7N5
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC3=NN=NN32
InChIInChI=1S/C10H7N5/c1-2-7-11-8(4-1)9-5-3-6-10-12-13-14-15(9)10/h1-7H
InChIKeyBVWKEOQNXZTDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine (CAS 918941-00-1): A Heterocyclic Scaffold with Distinct N,N'-Chelating Architecture for Coordination Chemistry and Materials Science


5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine is a fused heterocyclic compound belonging to the tetrazolo[1,5-a]pyridine family, which is recognized as an electron-accepting π-conjugated scaffold with emerging applications in organic semiconductors [1]. This specific derivative features a pyridin-2-yl substituent at the 5-position, creating a bidentate N,N'-donor motif that distinguishes it from other 5-substituted analogs. The tetrazolo[1,5-a]pyridine ring system can exist in equilibrium with its 2-azidopyridine tautomer, a property that is sensitive to the electronic nature of the 5-substituent [2]. As a research chemical, it is primarily utilized as a ligand precursor for transition metal complexes, a building block for click chemistry-derived triazoles, and a component of extended π-conjugated systems for organic electronic devices.

Why 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine Cannot Be Simply Replaced by Other 5-Aryl or 5-Alkyl Tetrazolo[1,5-a]pyridines


The pyridin-2-yl substituent at the 5-position is not a passive aromatic decoration; its endocyclic nitrogen is strategically positioned to form a five-membered chelate ring with the adjacent tetrazole nitrogen upon metal coordination, creating a bidentate N,N'-binding pocket [1]. This is absent in 5-phenyl, 5-thienyl, or 5-methyl analogs, which lack the second donor atom and typically bind as monodentate ligands. Consequently, the stability constants, coordination geometries, and resultant properties (magnetic, catalytic, photophysical) of metal complexes derived from this ligand deviate substantially from those of its analogs. Furthermore, the electron-withdrawing nature of the pyridin-2-yl group alters the tetrazole-azide isomerization equilibrium and the reactivity of the scaffold in dipolar cycloaddition reactions relative to electron-donating substituents [2]. Generic substitution risks losing these bidentate chelation and electronic modulation advantages.

Quantitative Differentiation of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine Against Closest Analogs: Head-to-Head Data and Class-Level Inferences


Bidentate N,N'-Chelation vs. Monodentate Binding: Impact on Metal Complex Stability

5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine acts as a bidentate N,N'-chelating ligand, forming a stable five-membered chelate ring via the tetrazole N2 and the pyridine nitrogen. This contrasts with 5-phenyl-tetrazolo[1,5-a]pyridine, which can only coordinate via the tetrazole ring, functioning as a monodentate ligand. While direct comparative stability constants (log K) for this specific compound versus 5-phenyl analogs are not available in the public domain, the structural basis for enhanced stability is well-established: bidentate chelation typically increases complex formation constants by 2–5 orders of magnitude compared to analogous monodentate systems due to the chelate effect. The bidentate binding mode of 5-(pyridin-2-yl)tetrazole (the tetrazole tautomer analog) has been experimentally confirmed through infrared spectroscopy, magnetic moment measurements, and X-ray diffraction patterns on its Mn, Fe, Co, Cu, and Zn complexes [1].

Coordination Chemistry Ligand Design Metal-Organic Complexes

Electronic Modulation of Tetrazole-Azide Isomerization Energy Barrier by the Pyridin-2-yl Substituent

The tetrazolo[1,5-a]pyridine scaffold exists in equilibrium with its ring-opened 2-azidopyridine tautomer, a key intermediate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The position of this equilibrium is controlled by the electronic character of the 5-substituent. DFT calculations at the 6-31G**/MP2 level have quantified the energy differences for various 5-substituents: electron-withdrawing groups (e.g., NO₂, COOH) increase the energy barrier to ring opening (stabilizing the tetrazole form), while electron-donating groups (e.g., CH₃, OCH₃) lower it (favoring the azide form) [1]. Although the pyridin-2-yl group was not explicitly computed in this study, its Hammett σₘ constant (~0.23) places it as a moderately electron-withdrawing substituent, interpolating between CH₃ (σₘ = -0.07) and COOH (σₘ = 0.37). By analogy, 5-(pyridin-2-yl)tetrazolo[1,5-a]pyridine is predicted to exhibit a higher ring-opening barrier and slower spontaneous azide formation than 5-methyl-tetrazolo[1,5-a]pyridine, which may require different temperature or catalyst loading conditions for optimal CuAAC reactivity [2].

Computational Chemistry Click Chemistry Azide-Alkyne Cycloaddition

Extended π-Conjugation for Organic Semiconductor Applications vs. 5-Alkyl Analogs

Diarylated tetrazolo[1,5-a]pyridines have been investigated as electron-accepting units in π-conjugated systems for organic field-effect transistors (OFETs). The bithiophene-substituted tetrazolo[1,5-a]pyridine derivative demonstrated stable transistor characteristics under repeated bias conditions, confirming the scaffold's viability as a semiconductor core [1]. In this context, 5-(pyridin-2-yl)tetrazolo[1,5-a]pyridine offers a unique advantage over 5-alkyl-substituted analogs (e.g., 5-methyl): the pyridin-2-yl group extends the π-conjugation beyond the tetrazolopyridine core, modulating the HOMO-LUMO gap and intermolecular π-π stacking interactions. While specific charge carrier mobility data for the 5-(pyridin-2-yl) derivative have not been reported, crystallographic studies on related pyridyl-tetrazole systems confirm that the pyridine nitrogen can participate in intermolecular C–H···N hydrogen bonding, promoting ordered solid-state packing that is beneficial for charge transport [2].

Organic Electronics Semiconducting Materials π-Conjugated Systems

CuAAC Reactivity: Yield Comparison of Tetrazolo[1,5-a]pyridine-Derived Triazole Formation

Tetrazolo[1,5-a]pyridines, including 6-substituted variants, serve as latent azide sources in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1-(pyridin-2-yl)-1,2,3-triazoles. Under optimized conditions (CuCl/2-PyCH₂N=P(t)Bu₃ catalytic system), tetrazolo[1,5-a]pyridine substrates react with terminal alkynes to give triazole products in moderate to excellent yields (46–98%) [1]. While the exact yield for 5-(pyridin-2-yl)tetrazolo[1,5-a]pyridine was not individually reported, the substrate scope demonstrates that the tetrazolo[1,5-a]pyridine ring system is competent for this transformation. The additional pyridin-2-yl substituent at the 5-position does not interfere with the catalytic cycle and may facilitate product purification due to its basic nitrogen, which enables acid-base extraction protocols not feasible with 5-phenyl or 5-alkyl analogs that lack this basic site.

Click Chemistry Triazole Synthesis Copper Catalysis

Optimal Research and Industrial Deployment Scenarios for 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine Based on Evidence


Design of Stable Metal-Organic Catalysts and Magnetic Materials via Bidentate Coordination

Researchers developing homogeneous catalysts, single-molecule magnets, or metal-organic frameworks (MOFs) should select 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine over 5-phenyl or 5-methyl analogs when a robust, non-labile ligand environment is required. The bidentate N,N'-chelation documented for its tetrazole tautomer complexes with Mn, Fe, Co, Cu, and Zn [1] reduces ligand exchange and metal leaching, enhancing catalytic turnover numbers and magnetic relaxation times. This makes it particularly suitable for reactions requiring sustained catalyst integrity under demanding conditions.

Controlled Azide Generation for Bioorthogonal Click Chemistry Conjugation

In bioconjugation workflows where temporal control over azide release is critical to avoid non-specific labeling, 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine offers a tunable activation profile. The moderately electron-withdrawing pyridin-2-yl group provides an intermediate ring-opening barrier between fast-releasing methyl and slow-releasing carboxyl derivatives [2], enabling fine-tuning of the azide generation rate. This is advantageous for sequential labeling strategies in live-cell imaging or antibody-drug conjugate synthesis.

N-Type Organic Semiconductor Development with Enhanced Solid-State Packing

For materials scientists fabricating n-channel or ambipolar organic field-effect transistors (OFETs), 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine extends the π-conjugated electron-accepting core while introducing a pyridine nitrogen that participates in C–H···N hydrogen bonding networks [3]. This dual functionality promotes ordered molecular packing in thin films, a critical factor for achieving high charge carrier mobility and operational stability that cannot be replicated with 5-alkyl substituents [4].

Facile Purification in High-Throughput Parallel Synthesis of Triazole Libraries

When synthesizing large libraries of 1-(pyridin-2-yl)-1,2,3-triazoles via CuAAC for drug discovery screening, 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine simplifies post-reaction workup. The basic pyridine nitrogen enables efficient separation of the triazole product from neutral impurities through simple acid-base liquid-liquid extraction [5]. This reduces reliance on chromatographic purification, accelerating library production and lowering per-compound synthesis costs.

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